2-hydroxy-N,N-dimethylbenzamide

Catalog No.
S1537404
CAS No.
1778-08-1
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydroxy-N,N-dimethylbenzamide

CAS Number

1778-08-1

Product Name

2-hydroxy-N,N-dimethylbenzamide

IUPAC Name

2-hydroxy-N,N-dimethylbenzamide

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-10(2)9(12)7-5-3-4-6-8(7)11/h3-6,11H,1-2H3

InChI Key

UBAYZMJYXBTDBB-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=CC=C1O

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1O
  • Availability: Several chemical suppliers offer 2-hydroxy-N,N-dimethylbenzamide, primarily for research purposes, suggesting its potential use in scientific studies [, , ].
  • Limited Literature: Searches of scientific databases do not yield a significant number of research publications focused on 2-hydroxy-N,N-dimethylbenzamide itself. This indicates that research on this specific compound might be in its early stages or not yet widely published.

2-hydroxy-N,N-dimethylbenzamide is an organic compound characterized by the molecular formula C9H11NO2C_9H_{11}NO_2. This compound features a hydroxyl group (-OH) and two methyl groups attached to the nitrogen atom of the benzamide structure. The presence of the hydroxyl group contributes to its solubility in polar solvents and enhances its potential for hydrogen bonding, which is significant in various chemical and biological interactions.

Currently, there's no scientific research available on the mechanism of action of 2-HO-N,N-DMBA in biological systems.

As with any new compound, proper safety precautions should be taken when handling 2-HO-N,N-DMBA due to the lack of extensive safety data. It's advisable to consult with a safety professional before handling this compound in a laboratory setting.

Please Note:

  • The information provided is based on available scientific research on the general properties of amides and the functional groups present in 2-HO-N,N-DMBA. Specific details about this compound might be limited due to a lack of extensive research.
  • It is important to consult with a qualified professional for detailed safety information before handling any new compound in a laboratory setting.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds such as ketones or aldehydes.
  • Reduction: The amide functionality can undergo reduction, leading to the formation of amines.
  • Substitution Reactions: The compound can engage in nucleophilic substitution reactions, where the hydroxyl or amide groups act as nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. These reactions are essential for synthesizing more complex organic molecules and derivatives.

Research indicates that 2-hydroxy-N,N-dimethylbenzamide exhibits various biological activities. It has been studied for its potential anti-inflammatory and antimicrobial properties. The compound's ability to interact with biological targets, such as enzymes and receptors, suggests that it may influence biological pathways, although specific mechanisms of action require further investigation.

The synthesis of 2-hydroxy-N,N-dimethylbenzamide typically involves several methods:

  • Acylation of Amines: This method involves the reaction of N,N-dimethylamine with salicylic acid derivatives.
  • Reduction of Nitro Compounds: Starting from 2-hydroxy-N,N-dimethyl-3-nitrobenzamide, reduction using catalysts such as palladium on carbon in the presence of hydrogen gas can yield the desired compound with high efficiency .
  • Chemical Modification: Various synthetic routes may involve modifying existing benzamide structures through hydroxylation or methylation processes.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance its properties.

2-hydroxy-N,N-dimethylbenzamide finds applications across several fields:

  • Pharmaceuticals: It is explored for potential therapeutic applications due to its biological activity.
  • Chemical Research: Used as a building block in organic synthesis and material science.
  • Agriculture: Investigated for its potential use in developing agrochemicals.

The compound's unique structure makes it a valuable candidate for further research and application development.

Studies on 2-hydroxy-N,N-dimethylbenzamide have focused on its interactions at a molecular level:

  • Hydrogen Bonding: The compound's ability to form hydrogen bonds influences its solubility and reactivity with other molecules.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes, impacting metabolic pathways and providing insights into its therapeutic potential.

These interactions are crucial for understanding how this compound may be utilized in drug design and development.

Several compounds share structural similarities with 2-hydroxy-N,N-dimethylbenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxy-N-methylbenzamideContains one methyl group on nitrogenLess sterically hindered than dimethyl analogs
3-Amino-2-hydroxy-N,N-dimethylbenzamideContains an amino group at position 3Potentially more reactive due to amino group
N,N-DimethylbenzamideLacks hydroxyl group; simpler structureLess polar than hydroxyl-substituted variants
5-Chloro-2-hydroxy-N,N-dimethylbenzamideChlorine substitution at position 5May exhibit different biological activities

The uniqueness of 2-hydroxy-N,N-dimethylbenzamide lies in its dual functional groups (hydroxyl and dimethylamino), which enhance its solubility and reactivity compared to other similar compounds. This structural feature may contribute to its distinct biological activity and applications in various fields.

XLogP3

0.4

LogP

0.44 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1778-08-1

Wikipedia

Salicylamide, N,N-dimethyl-

Dates

Last modified: 08-15-2023

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